
4-(2,4-Difluorophenyl)-3-methyl-2(5H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Difluorophenyl)-3-methyl-2(5H)-furanone is an organic compound characterized by a furanone ring substituted with a 2,4-difluorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluorophenyl)-3-methyl-2(5H)-furanone typically involves the reaction of 2,4-difluorobenzaldehyde with methyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization to form the furanone ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Difluorophenyl)-3-methyl-2(5H)-furanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone or tetrahydrofuranone.
Substitution: Halogenation, nitration, and other substitution reactions can introduce new functional groups to the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine, nitric acid, and sulfuric acid are used for halogenation and nitration reactions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Dihydrofuranone, tetrahydrofuranone.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-(2,4-Difluorophenyl)-3-methyl-2(5H)-furanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2,4-Difluorophenyl)-3-methyl-2(5H)-furanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorophenyl isocyanate
- 2,4-Difluorophenylboronic acid
- 2,4-Difluoronitrobenzene
Uniqueness
4-(2,4-Difluorophenyl)-3-methyl-2(5H)-furanone is unique due to its furanone ring structure combined with the 2,4-difluorophenyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
102748-42-4 |
|---|---|
Molecular Formula |
C₁₁H₈F₂O₂ |
Molecular Weight |
210.18 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


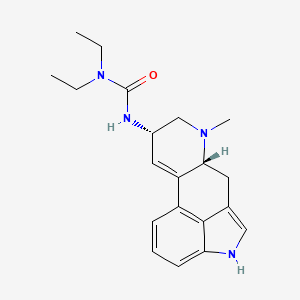
![N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine](/img/structure/B1146934.png)

![[(2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] acetate](/img/structure/B1146937.png)
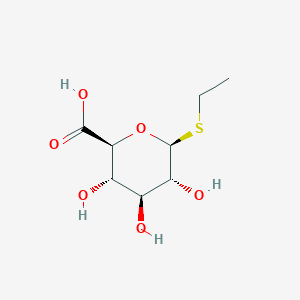
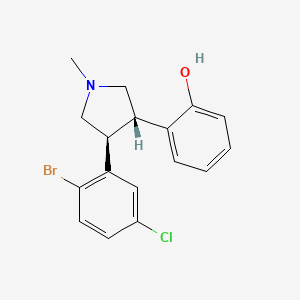
![(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine](/img/structure/B1146946.png)
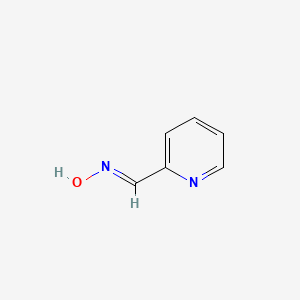
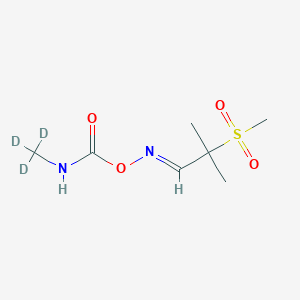
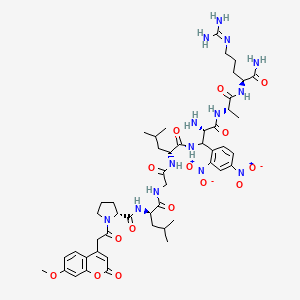
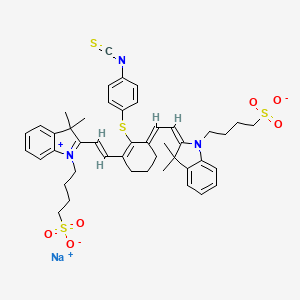
![[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid](/img/structure/B1146954.png)
